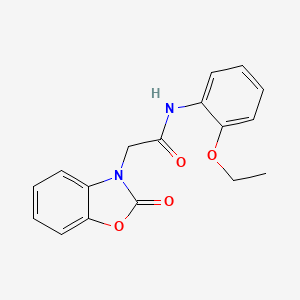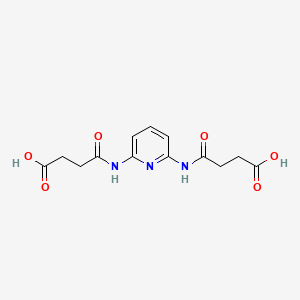
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, also known as CEMB, is a synthetic compound that has been widely used in scientific research. This compound has been synthesized using various methods, each with its own advantages and limitations. CEMB has been found to have potential applications in the field of medicine and biochemistry due to its mechanism of action and physiological effects.
作用机制
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide inhibits the activity of protein kinase CK2 by binding to its ATP-binding site. This binding prevents the transfer of phosphate groups to target proteins, leading to the inhibition of their activity. This mechanism of action has been found to be highly specific, making 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide a valuable tool for studying the function of CK2 in various cellular processes.
Biochemical and Physiological Effects:
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has been found to have a range of biochemical and physiological effects. In addition to its inhibitory effect on CK2, 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. These effects make 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide a promising candidate for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
实验室实验的优点和局限性
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has several advantages for use in laboratory experiments. It is highly specific in its mechanism of action, making it a valuable tool for studying the function of CK2 in various cellular processes. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and potential side effects.
未来方向
There are several future directions for the study of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide. One potential area of research is the development of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide analogs with improved potency and selectivity. Another area of research is the investigation of the potential therapeutic applications of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Further studies are also needed to determine the optimal dosage and potential side effects of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide in humans.
合成方法
The synthesis of 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide can be achieved through various methods, including the use of N-(2-ethyl-6-methylphenyl)-4-methylbenzenesulfonamide and 3-chlorobenzoyl chloride as starting materials. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. This method has been found to be efficient and cost-effective.
科学研究应用
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has been extensively studied for its potential applications in scientific research. It has been found to inhibit the activity of protein kinase CK2, an enzyme that plays a crucial role in various cellular processes. This inhibition has been linked to the suppression of cancer cell growth, making 3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide a promising candidate for cancer treatment.
属性
IUPAC Name |
3-chloro-N-(2-ethyl-6-methylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-4-13-7-5-6-12(3)16(13)19-17(20)14-9-8-11(2)15(18)10-14/h5-10H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPANNSAHJLOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC(=C(C=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(4-bromophenyl)acryloyl]pyrrolidine](/img/structure/B5701056.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5701061.png)

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)





![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)